

Thermal and mechanical properties of polynorbornene vs. polyethylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Norbornane*

Cat. No.: *B1196662*

[Get Quote](#)

A Comparative Analysis of Thermal and Mechanical Properties: Polynorbornene vs. Polyethylene

For researchers, scientists, and professionals in drug development, material selection is a critical step that dictates the performance and reliability of a product. This guide provides an objective comparison of the thermal and mechanical properties of two prominent polymers: polynorbornene (PNB) and polyethylene (PE). The information presented herein is supported by experimental data to aid in making informed material choices.

Data Presentation: Thermal and Mechanical Properties

The following table summarizes the key thermal and mechanical properties of polynorbornene and various grades of polyethylene. It is important to note that the properties of polynorbornene can vary significantly based on its specific microstructure (e.g., cis/trans isomerism) and any functional groups that may be attached. Similarly, the properties of polyethylene are highly dependent on its density and molecular weight.

Property	Polynorbornene (PNB)	Low-Density Polyethylene (LDPE)	High-Density Polyethylene (HDPE)	Ultra-High-Molecular-Weight Polyethylene (UHMWPE)
Thermal Properties				
Glass Transition Temperature (Tg)	35 - 45 °C (unfunctionalized))[1][2]; Can be tuned from -2.0 to 145.9 °C with functionalization[3]	< -100 °C[4]	-110 °C[5]	Not typically reported
Melting Temperature (Tm)	Amorphous, generally does not exhibit a sharp melting point. Softening range up to 375 °C[1]	105 - 115 °C[6] [7]	120 - 140 °C[6] [7]	130 - 136 °C[8]
Decomposition Temperature	~456 °C (trans), ~466 °C (cis)[1] [2]	> 349 °C	> 349 °C	Not specified, but resistant to many chemicals[8]
Thermal Conductivity	0.72 ± 0.05 W/mK (crystalline, along chain)[9]	Not specified	Not specified	Not specified
Mechanical Properties				
Tensile Strength	50 - 60 MPa[2]	7.2 - 9.7 MPa[10] [11]	22.59 - 32.7 MPa[12]	19.3 - 23 MPa (yield)[8]

Young's Modulus	0.5 - 3.5 GPa[13]	0.173 - 0.3 GPa[4][11]	1.08 GPa[14]	Relatively low modulus[8]
Elongation at Break	5 - 100%[13]	100%[10]	46.92%[12]	250 - 450%[8]
Density	0.94 - 0.96 g/cm ³ [2]	0.910 - 0.940 g/cm ³ [6]	0.93 - 0.97 g/cm ³ [6]	0.93 - 0.94 g/cm ³ [8]

Experimental Protocols

The data presented in this guide is typically obtained through standardized experimental procedures. The following are detailed methodologies for two key experiments:

Differential Scanning Calorimetry (DSC) for Thermal Analysis

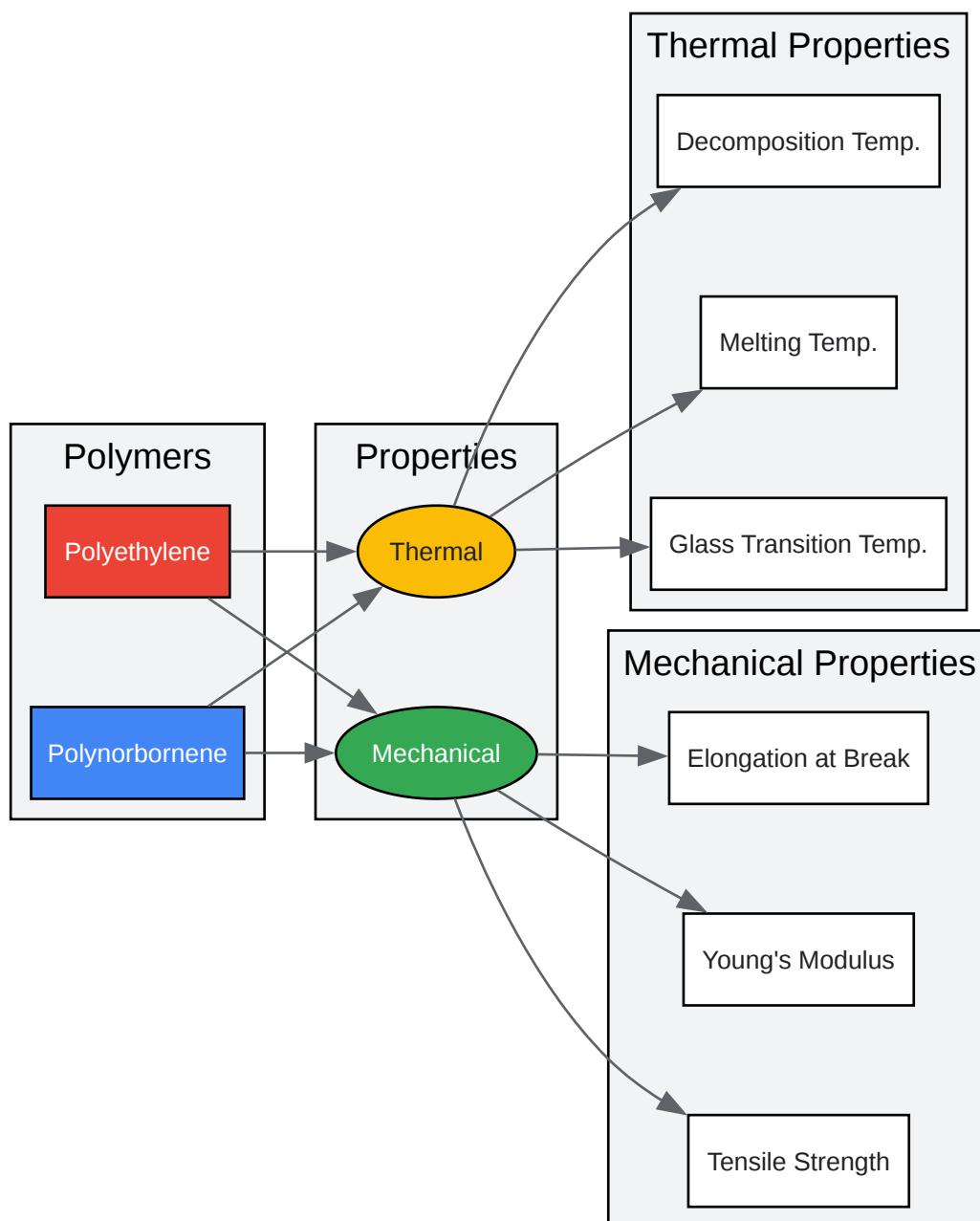
Differential Scanning Calorimetry is a thermoanalytical technique used to determine a material's thermal properties, such as glass transition temperature (T_g) and melting temperature (T_m).[15]

Methodology:

- **Sample Preparation:** A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[16][17][18] An empty, sealed pan of the same type is used as a reference.[17]
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min).[15][18] An inert atmosphere is maintained using a purge gas like nitrogen.[18]
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed.

- Data Analysis: The resulting thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline, while melting is seen as an endothermic peak. The T_g is typically taken as the midpoint of the transition, and the T_m is the peak temperature of the melting endotherm.

Tensile Testing for Mechanical Properties


Tensile testing is performed to determine the mechanical properties of a material, including tensile strength, Young's modulus, and elongation at break.[\[19\]](#) The procedure is governed by standards such as ASTM D638 or ISO 527-1 for plastics.[\[19\]](#)[\[20\]](#)

Methodology:

- Specimen Preparation: A "dog-bone" shaped specimen with defined dimensions is prepared from the polymer material.[\[19\]](#) The precise dimensions are critical for accurate results.
- Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure elongation.[\[19\]](#)[\[20\]](#)
- Testing: The specimen is pulled at a constant rate of extension (strain rate) until it fractures.[\[19\]](#) The force applied and the corresponding elongation are continuously recorded.
- Data Analysis: The recorded data is used to generate a stress-strain curve.
 - Tensile Strength is the maximum stress the material can withstand before failure.
 - Young's Modulus (or elastic modulus) is a measure of the material's stiffness and is calculated from the initial linear portion of the stress-strain curve.
 - Elongation at Break is the percentage increase in length of the specimen at the point of fracture.

Visualization of Polymer Property Comparison

The following diagram illustrates the logical relationship between the two polymers and their respective thermal and mechanical properties.

[Click to download full resolution via product page](#)

Caption: Comparison of Polymer Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. download.polympart.ir [download.polympart.ir]
- 3. High electron mobility and tuneable glass transition temperature in fullerene-functionalized polynorbornenes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. designerdata.nl [designerdata.nl]
- 5. Tensile Behavior of High-Density Polyethylene Including the Effects of Processing Technique, Thickness, Temperature, and Strain Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. jieyatwinscrew.com [jieyatwinscrew.com]
- 8. Ultra-high-molecular-weight polyethylene - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. sybridge.com [sybridge.com]
- 11. researchgate.net [researchgate.net]
- 12. scitepress.org [scitepress.org]
- 13. promerus.com [promerus.com]
- 14. sonelastic.com [sonelastic.com]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 17. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. infinitalab.com [infinitalab.com]
- 19. Tensile Test Methods for Metals, Plastics, and Polymers Explained [prestogroup.com]
- 20. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- To cite this document: BenchChem. [Thermal and mechanical properties of polynorbornene vs. polyethylene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196662#thermal-and-mechanical-properties-of-polynorbornene-vs-polyethylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com